3-(3-Chlorophenyl)oxetane-3-carboxylic acid
Overview
Description
3-(3-Chlorophenyl)oxetane-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 3-(3-Chlorophenyl)oxetane-3-carboxylic acid, are recognized for their role as precursors in various industrial chemicals. Their production through engineered microbes like Escherichia coli and Saccharomyces cerevisiae has been explored. However, these acids can inhibit microbial growth at concentrations lower than desired for industrial yield, impacting their use in biorenewable chemical production. The review by Jarboe et al. (2013) outlines the effects of carboxylic acids on microbial cell membranes and internal pH, suggesting metabolic engineering strategies to enhance microbial tolerance and performance (Jarboe, Royce, & Liu, 2013).
Anticancer Potential of Cinnamic Acid Derivatives
The structural similarity of cinnamic acid derivatives to this compound has drawn interest in their anticancer properties. De, Baltas, and Bedos-Belval (2011) reviewed the synthesis and biological evaluation of various cinnamic acid derivatives, highlighting their potential as traditional and novel antitumor agents. The chemical properties of these compounds allow for diverse reactions, offering avenues for medicinal research and drug development (De, Baltas, & Bedos-Belval, 2011).
Liquid-Liquid Extraction of Carboxylic Acids
The extraction of carboxylic acids from aqueous streams is vital for their application in producing bio-based plastics. Sprakel and Schuur (2019) reviewed solvent developments for liquid-liquid extraction (LLX) of carboxylic acids, discussing new solvents like ionic liquids and traditional amine-based systems. This research is critical for recovering carboxylic acids efficiently from diluted streams, pointing towards sustainable production methods (Sprakel & Schuur, 2019).
Phosphonic Acid Applications
Phosphonic acids, structurally related to carboxylic acids, have wide applications, including drug development and surface functionalization. Sevrain et al. (2017) provided an overview of the synthesis and diverse applications of phosphonic acids, reflecting on their bioactive properties and use in creating supramolecular materials. This comprehensive review underscores the versatility of phosphonic acids and their analogs in various research fields, including their potential as bioisosteres for carboxylic acids (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Environmental Impact of Organochlorine Compounds
The environmental impact of chlorophenols, closely related to the structure of this compound, has been extensively reviewed. Krijgsheld and Gen (1986) evaluated the toxic effects of chlorophenols on aquatic and mammalian life, highlighting their moderate toxicity and potential for bioaccumulation. Understanding the environmental behavior of these compounds is crucial for assessing the risks associated with their use and for developing strategies to mitigate their impact (Krijgsheld & Gen, 1986).
Properties
IUPAC Name |
3-(3-chlorophenyl)oxetane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSWOQPCIFLTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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